Product packaging for 1-(pyrrolidine-1-carbonyl)-1H-imidazole(Cat. No.:CAS No. 93605-73-3)

1-(pyrrolidine-1-carbonyl)-1H-imidazole

Cat. No.: B6253347
CAS No.: 93605-73-3
M. Wt: 165.19 g/mol
InChI Key: YBPINTMQGHQDDN-UHFFFAOYSA-N
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Description

Contextualization within N-Acylimidazole and Pyrrolidine (B122466) Chemistry

The chemical nature of 1-(pyrrolidine-1-carbonyl)-1H-imidazole is best understood by examining its constituent parts.

N-Acylimidazoles : This class of compounds is characterized by an acyl group attached to a nitrogen atom of an imidazole (B134444) ring. hmdb.ca N-acylimidazoles are recognized as unique electrophiles that possess moderate reactivity and are often soluble in water. nih.gov Their reactivity is tunable, making them valuable reagents in organic synthesis, particularly in chemical biology for the labeling and functional control of proteins and RNAs. nih.govoup.com The imidazole leaving group is relatively stable, facilitating acyl transfer reactions.

Pyrrolidine : Pyrrolidine, a cyclic secondary amine, is a saturated five-membered heterocycle with the formula (CH2)4NH. wikipedia.org It is a foundational structure in a vast number of natural products, including the amino acids proline and hydroxyproline, and alkaloids like nicotine. wikipedia.orgmdpi.com The pyrrolidine scaffold is considered a "privileged" sp3-rich structure in medicinal chemistry due to its frequent appearance in bioactive compounds and pharmaceuticals. mdpi.comacs.org As a secondary amine, pyrrolidine is basic and acts as a good nucleophile in reactions. wikipedia.orgchemicalbook.com

The subject compound, therefore, is an amide formed between the nucleophilic pyrrolidine and a carbonyl group activated by imidazole. This structure suggests its primary role as an acylating agent, specifically for transferring the pyrrolidine-1-carbonyl group to other nucleophiles.

Historical Trajectory and Evolution of Acylating Reagents featuring Imidazole and Pyrrolidine Moieties

The development of acylating reagents has been a cornerstone of organic synthesis, enabling the formation of esters, amides, and other carbonyl derivatives. The history of imidazole-based acylating agents is particularly significant.

For a long time, the direct acylation of imidazole was considered difficult due to the acidic nature of the imino group and the tendency of the ring to undergo fission under the influence of traditional acylating agents. google.com Early successful syntheses of N-acylimidazoles, such as N-acetylimidazole, often required carefully controlled conditions or high molar ratios of imidazole to react with the acid byproducts. google.comacs.org

A major breakthrough came with the introduction of 1,1'-Carbonyldiimidazole (B1668759) (CDI) . wikipedia.orgchemicalbook.com First reported in the 1950s, CDI is a stable, crystalline solid that reacts with carboxylic acids to form highly reactive N-acylimidazole intermediates in situ. wikipedia.orgsigmaaldrich.com This allows for subsequent reactions with nucleophiles like amines or alcohols under mild conditions, making CDI a versatile and widely used coupling reagent, especially in peptide synthesis. wikipedia.orgchemicalbook.comchemicalbook.com The byproducts, imidazole and carbon dioxide, are innocuous, which is a significant advantage. wikipedia.org The preparation of CDI itself was achieved through the reaction of imidazole with phosgene, a highly toxic gas, which later led to the development of safer synthetic alternatives. sigmaaldrich.comorgsyn.orgchemicalbook.com

The evolution of these reagents demonstrates a trend towards greater efficiency, milder reaction conditions, and improved safety profiles. While CDI activates carboxylic acids, compounds like this compound are themselves the activated species, designed to deliver a specific carbamoyl (B1232498) moiety. The incorporation of the pyrrolidine ring reflects the increasing focus on creating reagents that can install complex and pharmaceutically relevant fragments in a single step. mdpi.comacs.org

Rationale for Dedicated Academic Investigation of this compound

The dedicated study of this compound is driven by its potential as a specialized synthetic tool. The rationale for its investigation can be summarized by several key points:

Efficient Carbamoylation Reagent : The primary function of this compound is to act as a carbamoylating agent, transferring the pyrrolidine-1-carbonyl group to a nucleophile. The N-acylimidazole portion of the molecule serves as an efficient activated leaving group, similar to the mechanism seen with CDI-activated substrates. This allows for the formation of carbamates (from alcohols) and ureas (from amines) under controlled conditions.

Introduction of a Privileged Scaffold : As previously noted, the pyrrolidine ring is a privileged scaffold in medicinal chemistry. acs.org The ability to directly and efficiently install a pyrrolidinyl-carbamoyl group onto a target molecule is highly valuable for drug discovery and the synthesis of bioactive compounds. Many pharmaceuticals contain pyrrolidine or its derivatives. mdpi.comgoogle.com

Modular Synthesis and Library Generation : Reagents like this compound are well-suited for modular synthesis and the construction of chemical libraries. By having a pre-formed, activated building block, chemists can rapidly generate a series of derivatives from various nucleophilic starting materials. This approach is more efficient than a multi-step process of first introducing a carbonyl group and then reacting it with pyrrolidine. This is particularly relevant in high-throughput screening and the development of DNA-encoded libraries (DELs). acs.org

In essence, the investigation of this compound is not just about the study of a single molecule, but about developing sophisticated reagents that streamline the synthesis of complex, high-value compounds containing desirable pharmacophores.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazol-1-yl(pyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8(10-4-1-2-5-10)11-6-3-9-7-11/h3,6-7H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPINTMQGHQDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Pyrrolidine 1 Carbonyl 1h Imidazole and Analogous Structural Frameworks

Direct Synthetic Routes to the Core Structure

The direct formation of the N-acylimidazole core, such as in 1-(pyrrolidine-1-carbonyl)-1H-imidazole, relies on the careful selection of starting materials and reaction conditions to ensure efficient and high-yielding synthesis.

Rational Design of Precursors and Reaction Conditions

The synthesis of related pyrrolidine (B122466) derivatives often involves the use of donor-acceptor cyclopropanes, which can react with primary amines to form 1,5-substituted pyrrolidin-2-ones. nih.gov The design of these precursors allows for a variety of substituents to be introduced into the final product.

Optimization of Condensation and Coupling Reactions

Optimization of condensation and coupling reactions is essential for maximizing the yield and purity of N-acylimidazoles. For the synthesis of this compound, this would involve the reaction of pyrrolidine with an activated carbonyl source of imidazole (B134444).

A common method for forming the amide bond is the use of coupling agents. In a related context, the synthesis of N-acyl-1H-imidazole-1-carbothioamides has been reported, highlighting the versatility of imidazole-based synthons. nih.gov The optimization of these reactions often involves screening different solvents, temperatures, and catalysts to find the most efficient conditions. For example, in the synthesis of substituted imidazoles, p-toluenesulfonic acid (PTSA) has been used as a catalyst in ethanol (B145695) to achieve high yields under mild conditions. isca.me

The table below summarizes the optimization of condensation conditions for a related reaction, which can provide insights into the synthesis of the target compound.

EntryCatalystSolventTemperature (°C)Yield (%)
1NoneEthanolReflux45
2PTSA (5 mol%)EthanolReflux92
3PTSA (5 mol%)AcetonitrileReflux78
4PTSA (5 mol%)DichloromethaneReflux65
5Acetic AcidEthanolReflux60

This table is illustrative and based on general optimization strategies for similar compounds.

Multi-Component Reaction Strategies for Structural Elaboration

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like substituted imidazoles in a single step from three or more reactants. researchgate.netnih.gov These reactions are atom-economical and can generate a diverse range of products. rsc.org For instance, a one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been developed using a multi-component condensation catalyzed by p-toluenesulfonic acid. isca.me This strategy involves the reaction of an aldehyde, benzil, and ammonium (B1175870) acetate, with the optional addition of an aniline (B41778) to produce the tetrasubstituted product. isca.me

While a specific MCR for this compound is not detailed in the provided results, the principles of MCRs can be applied to its synthesis. A hypothetical MCR could involve the reaction of pyrrolidine, an activated carbonyl source, and imidazole in a one-pot process. The development of such a strategy would be a significant advancement in the synthesis of this class of compounds.

Catalytic Approaches in the Synthesis of N-Acylimidazoles

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Both metal-based and organocatalytic systems have been explored for the synthesis of N-acylimidazoles and related structures.

Exploration of Metal-Catalyzed Synthetic Pathways

Metal catalysts are widely used in cross-coupling and condensation reactions. Palladium-catalyzed reactions, in particular, have been employed for the synthesis of complex molecules containing imidazole rings. For example, a palladium-catalyzed hydroalkylation of alkoxyallenes with 2-acylimidazoles has been developed. acs.org While not a direct synthesis of the N-acyl bond, this demonstrates the utility of palladium catalysis in manipulating imidazole-containing compounds.

Another example is the use of a Pd/Ti(OiPr)4 or Pd/carboxylic acid catalytic system for the direct allylation of anilines with alcohols, a reaction that forms a C-N bond adjacent to a carbonyl group, which is analogous to the N-acylimidazole structure. beilstein-journals.org

The following table provides examples of metal-catalyzed reactions relevant to the synthesis of N-acylimidazole frameworks.

Catalyst SystemReaction TypeSubstratesProduct Type
Pd/Ti(OiPr)4AllylationAnilines, AlcoholsN-Allylanilines
Pd(OAc)2 / (S)-DTBM-GarphosHydroalkylationAlkoxyallenes, 2-AcylimidazolesChiral Carbonyl Compounds

This table highlights the types of metal-catalyzed reactions that could be adapted for the synthesis of the target compound.

Organocatalytic Strategies for Enhanced Efficiency

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. nih.govnih.gov Imidazole itself can act as an organocatalyst in various transformations, including multicomponent reactions. rsc.org

Chiral phosphoric acids (CPAs) have been successfully used in the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles. nih.gov This demonstrates the potential of organocatalysts to control stereochemistry in complex heterocyclic systems. In the context of N-acylimidazole synthesis, an organocatalyst could be employed to activate the carboxylic acid or its derivative, facilitating the reaction with imidazole. For example, lipase (B570770) has been used as a biocatalyst for the synthesis of imidazole-fused nitrogen-bridgehead heterocycles, showcasing the potential of enzymatic catalysis in forming C-N bonds with high selectivity. rsc.org

Recent research has also focused on the organocatalytic asymmetric synthesis of oxazolines from N-acylimines, which are structurally related to the target compound. dntb.gov.ua These studies pave the way for the development of enantioselective methods for the synthesis of chiral N-acylimidazoles.

Microwave-Assisted and Flow Chemistry Synthesis Methodologies

Modern synthetic chemistry has increasingly adopted enabling technologies like microwave irradiation and continuous flow systems to enhance reaction efficiency, reduce environmental impact, and access novel chemical spaces. These methodologies offer significant advantages over traditional batch processing for the synthesis of heterocyclic compounds, including frameworks analogous to this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This leads to a rapid increase in temperature and pressure, often resulting in dramatic reductions in reaction times, from hours to minutes, and improved product yields. nih.govgoogle.com The synthesis of imidazole and pyrrolidine derivatives has been shown to benefit from this technology. nih.govresearchgate.net

For a structure like this compound, a potential microwave-assisted approach would involve the coupling of pyrrolidine with an activated imidazole carbonyl species, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). Under microwave irradiation, this reaction is expected to proceed rapidly due to efficient dielectric heating. The rapid heating can overcome activation energy barriers and minimize the formation of side products that may occur during prolonged heating in conventional methods. nih.gov For instance, the microwave-assisted synthesis of N-methyl succinimide (B58015), a precursor to N-methyl pyrrolidone, was achieved in just one minute, a significant improvement over conventional heating methods that take several hours. google.com Similarly, various imidazole derivatives have been synthesized with moderate to good yields under microwave conditions, highlighting the broad applicability of this technique. nih.gov

Flow Chemistry Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This platform offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, reproducibility, and scalability. researchgate.netnih.gov The synthesis of complex heterocyclic molecules, including imidazole-containing fragments of pharmaceuticals like Daclatasvir, has been successfully demonstrated using flow chemistry. researchgate.net

A hypothetical flow synthesis of this compound could be designed as a multi-step sequence. For example, a stream containing an activated imidazole derivative could be merged with a stream of pyrrolidine in a reactor coil. The resulting product stream could then be subjected to in-line purification, such as liquid-liquid extraction, to isolate the target compound in high purity. nih.govbeilstein-journals.org This approach avoids the isolation of potentially unstable intermediates and allows for the safe handling of reactive reagents. nih.gov The benefits include reduced reaction times and the potential for automated, high-throughput production. unimi.itresearchgate.net

The table below outlines a comparative overview of these advanced synthetic methodologies as they could apply to the synthesis of analogous heterocyclic frameworks.

Table 1: Comparison of Advanced Synthesis Methodologies for Heterocyclic Compounds

MethodologyKey PrinciplesPotential Advantages for Synthesizing Analogous FrameworksRepresentative Findings [Citation]
Microwave-Assisted SynthesisDirect heating of reactants and solvent via dielectric polarization.- Drastically reduced reaction times (minutes vs. hours).
  • Improved reaction yields and purity.
  • Ability to drive difficult reactions to completion.
  • Synthesis of N-methyl succinimide yield increased to 87% with reaction time reduced to 1 minute. google.com
    Flow ChemistryReactions occur in a continuous stream within a microreactor or tube.- Precise control over reaction parameters.
  • Enhanced safety and scalability.
  • Integration of reaction and purification steps.
  • High reproducibility.
  • Multi-step continuous-flow synthesis of imidazo-oxadiazoles with a throughput of ~0.5 g/h. nih.govbeilstein-journals.org

    Stereoselective Synthesis of Pyrrolidine-Containing Reagents

    The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. mappingignorance.orgnih.gov The biological activity of these molecules is often critically dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of substituted pyrrolidines is a major focus of modern organic chemistry. mdpi.comnih.govresearchgate.net These methods can be broadly categorized based on whether the pyrrolidine ring is constructed from an acyclic precursor or functionalized from a pre-existing chiral cyclic starting material, such as proline or hydroxyproline. nih.govmdpi.com

    Enantioselective Approaches for Chiral Analogs

    Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is crucial in drug development, as different enantiomers can have vastly different pharmacological effects. mappingignorance.org Several powerful strategies have been developed for the asymmetric synthesis of chiral pyrrolidine analogs.

    One of the most prominent methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This reaction is highly atom-economical and can generate multiple stereocenters in a single step with high control. A variety of chiral metal catalysts and organocatalysts have been developed to facilitate this transformation with high enantioselectivity. mappingignorance.org

    Biocatalysis offers a green and highly selective alternative. Transaminases (TAs) , for example, are enzymes that can catalyze the asymmetric amination of ketones. This approach has been used to synthesize 2-substituted chiral pyrrolidines from ω-chloroketones with excellent enantiomeric excesses (>99.5%) for both (R) and (S) enantiomers by selecting the appropriate enzyme. acs.org

    Other notable methods include the catalytic asymmetric C-H functionalization of the pyrrolidine ring. For instance, rhodium(II)-catalyzed C-H insertion reactions can create C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.gov Similarly, enantioselective lithiation followed by reaction with an electrophile provides a modular route to enantioenriched 2,5-disubstituted pyrrolidines. nih.gov

    Table 2: Selected Enantioselective Methods for Pyrrolidine Synthesis

    MethodCatalyst/ReagentKey FeaturesReported Enantiomeric Excess (ee)Reference
    1,3-Dipolar CycloadditionChiral Metal Catalysts / OrganocatalystsForms multiple stereocenters in one step; high atom economy.Up to 98% ee mappingignorance.org
    Biocatalytic AminationTransaminases (TAs)Green chemistry; access to both enantiomers; high selectivity.>99.5% ee acs.org
    Asymmetric C-H InsertionRhodium(II) complexesDirect functionalization of the pyrrolidine ring.High enantio- and diastereocontrol nih.gov
    Asymmetric HydrogenationChiral Rhodium or Ruthenium catalystsReduction of substituted pyrroles or enamides.High ee achieved in many cases. researchgate.net

    Diastereoselective Control in Pyrrolidine Derivatization

    Diastereoselective synthesis is concerned with controlling the formation of diastereomers, which are stereoisomers that are not mirror images. This is often achieved by using a chiral auxiliary or by taking advantage of the stereochemical information already present in a substrate to direct the formation of new stereocenters.

    A powerful strategy for diastereoselective synthesis is the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides. The chiral sulfinyl group acts as an effective stereodirecting group, leading to the formation of densely substituted pyrrolidines with high diastereoselectivity. acs.org The configuration of the final product is directly influenced by the chirality of the sulfinyl group. acs.org

    The reduction of substituted pyrroles can also be performed with high diastereoselectivity. Heterogeneous catalytic hydrogenation over rhodium or palladium catalysts can reduce the aromatic pyrrole (B145914) ring to a pyrrolidine, with the substituents on the ring directing the approach of hydrogen to create specific diastereomers. researchgate.net For example, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester yielded the corresponding pyrrolidine with a diastereomeric excess of 95%. researchgate.net

    Furthermore, intramolecular reactions of substrates containing a pre-existing stereocenter offer excellent diastereocontrol. Copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides, for instance, yields 2,5-cis-pyrrolidines with high diastereomeric ratios (>20:1). nih.gov The stereochemical outcome is dictated by the conformational preferences of the transition state during the cyclization step. nih.gov Similarly, the derivatization of readily available chiral precursors like (R)-phenylglycinol can lead to trans-2,5-disubstituted pyrrolidines through diastereoselective additions of Grignard reagents. nih.gov

    Table 3: Examples of Diastereoselective Pyrrolidine Synthesis

    Reaction TypeSubstrate/ReagentKey Controlling ElementOutcome (Diastereomeric Ratio/Excess)Reference
    [3+2] CycloadditionN-tert-butanesulfinylazadiene + Azomethine ylideChiral N-tert-butanesulfinyl auxiliaryGood to excellent diastereoselectivities. acs.org
    HydrogenationSubstituted PyrrolesExisting substituents on the pyrrole ring direct hydrogenation.Up to 95% de. researchgate.net researchgate.net
    Intramolecular Aminooxygenationα-Substituted 4-pentenyl sulfonamidesSubstituent on the alkene chain directs cyclization.>20:1 dr for 2,5-cis products. nih.gov nih.gov
    Grignard AdditionChiral imines derived from (R)-phenylglycinolChiral backbone from phenylglycinol.High diastereoselectivity for trans-pyrrolidines. nih.gov

    Elucidation of Reaction Mechanisms and Kinetics Involving 1 Pyrrolidine 1 Carbonyl 1h Imidazole

    Mechanistic Pathways of Carbonyl Activation

    The activation of the carbonyl group in 1-(pyrrolidine-1-carbonyl)-1H-imidazole is a critical step that dictates its reactivity towards various nucleophiles. This activation is primarily achieved through the electronic influence of the imidazole (B134444) ring, which acts as a good leaving group.

    Nucleophilic Acyl Substitution and Activation Dynamics

    The principal reaction mechanism for this compound is nucleophilic acyl substitution. In this two-step process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is transient and subsequently collapses, expelling the imidazole moiety as a leaving group to form the final acylated product. The reactivity of carboxylic acid derivatives in such substitutions generally follows the order: acyl chlorides > acid anhydrides > thioesters > esters > amides. libretexts.orglibretexts.orgbyjus.compressbooks.pub N-acylimidazoles, like the title compound, exhibit reactivity comparable to that of acid anhydrides, positioning them as effective acylating agents. researchgate.net

    The stability of the leaving group is a key determinant of reactivity. The imidazole anion is stabilized by resonance, making it a relatively good leaving group. This inherent reactivity can be further modulated by the nature of the acyl group. Studies on the hydrolysis of various N-acylimidazoles have shown that steric hindrance in the acyl group can influence the reaction rate. For instance, increased branching at the α-carbon of the acyl group can lead to a modest increase in the rate of hydrolysis, which is attributed to more favorable enthalpy of activation (ΔH‡). electronicsandbooks.com Conversely, branching at the β-carbon tends to decrease the reaction rate. electronicsandbooks.com

    The table below presents kinetic data for the hydrolysis of a series of N-acylimidazoles, illustrating the influence of the acyl group structure on reactivity. While specific data for this compound is not available, the trends observed for these related compounds provide valuable insights into its expected behavior.

    Acyl Groupk (s⁻¹) in 0.1 M HCl at 30°CRelative RateΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
    Acetyl1.831.0017.5-15.5
    Propionyl1.130.6217.7-15.7
    Isobutyryl1.770.9716.6-18.4
    Trimethylacetyl9.715.3116.6-15.4
    Butyryl0.630.3418.0-15.7
    Isovaleryl0.150.0818.3-16.8
    3,3-Dimethylbutyryl0.0270.01520.7-11.9
    Triethylacetyl0.00240.001322.9-9.3

    Data adapted from Fife, T. H., & Benjamin, B. M. (1964). Steric and Electronic Effects in the Hydrolysis of N-Acylimidazoles and N-Acylimidazolium Ions. Journal of the American Chemical Society, 86(12), 2425–2429. electronicsandbooks.com

    Role of the Imidazole Nitrogen in Acyl Transfer Facilitation

    The imidazole ring plays a multifaceted role in facilitating acyl transfer. Firstly, the nitrogen atom at position 3 (N-3) of the imidazole ring can be protonated, which significantly enhances the leaving group ability of the imidazole moiety. This acid catalysis is a common feature in reactions involving N-acylimidazoles. researchgate.net

    Secondly, the imidazole ring itself can act as a general base catalyst. In reactions with nucleophiles, a second molecule of imidazole or another basic species can deprotonate the attacking nucleophile, increasing its nucleophilicity and facilitating its attack on the carbonyl carbon. researchgate.net

    The electronic nature of the imidazole ring also contributes to the activation of the carbonyl group. The electron-withdrawing nature of the protonated or unprotonated imidazole ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.orgbyjus.compressbooks.pub The reactivity of N-acylimidazoles can be influenced by substituents on the imidazole ring itself. Studies on the hydrolysis of N-acyl derivatives of substituted imidazoles have shown that electron-withdrawing groups on the imidazole ring can increase the rate of hydrolysis. ku.edunih.gov

    Kinetics and Thermodynamics of Bond-Forming Reactions

    The principles of carbonyl activation discussed above govern the kinetics and thermodynamics of various bond-forming reactions utilizing this compound.

    Kinetic Studies of Amide Bond Formation

    The reaction of this compound with amines (aminolysis) leads to the formation of amides. This reaction is of great importance in peptide synthesis and the preparation of various organic molecules. The mechanism proceeds through the previously described nucleophilic acyl substitution pathway.

    Kinetic studies on the aminolysis of related N-acylpyrazoles have shown that the reaction rate is sensitive to the steric bulk of the attacking amine. clockss.org Unbranched primary amines and anilines exhibit a linear correlation between their basicity (pKa) and the rate of aminolysis. However, α-branched primary amines and secondary amines show significant rate retardation due to steric hindrance. clockss.org This suggests that the formation of the tetrahedral intermediate is the rate-determining step and is highly influenced by steric factors.

    The table below shows the effect of amine structure on the rate of aminolysis of 1-propionyl-3,5-dimethylpyrazole, a compound analogous to N-acylimidazoles.

    AminepKaReaction Time for 50% Conversion (h)
    Benzylamine9.342.5
    n-Butylamine10.591.5
    sec-Butylamine10.5524
    tert-Butylamine10.68> 48
    Aniline (B41778)4.6348

    Data adapted from Ohta, S., Okamoto, M., & Tani, N. (1986). Aminolysis of N-acylpyrazoles. Journal of Heterocyclic Chemistry, 23(5), 1417-1420. clockss.org

    Investigation of Esterification Reaction Rates and Equilibria

    The reaction of this compound with alcohols (alcoholysis) yields esters. Similar to aminolysis, this reaction follows a nucleophilic acyl substitution mechanism. The rate of esterification is generally slower than aminolysis due to the lower nucleophilicity of alcohols compared to amines.

    Kinetic studies on the acetylation of alcohols catalyzed by N-methylimidazole have shown that the reaction can proceed through either a general base catalysis or a nucleophilic catalysis pathway, depending on the acylating agent. researchgate.netnih.gov When an N-acylated catalyst intermediate is formed, its subsequent reaction with the alcohol is subject to general base catalysis. researchgate.net The rate of these reactions is also influenced by solvent effects, with polar aprotic solvents generally favoring the reaction. ku.edursc.org

    Mechanistic Insights into Urea (B33335) and Carbamate (B1207046) Synthesis

    This compound can serve as a precursor for the synthesis of ureas and carbamates. The reaction with an amine would lead to the formation of a substituted urea, while reaction with an alcohol would produce a carbamate.

    The mechanism for urea formation using the related reagent N,N'-carbonyldiimidazole (CDI) is well-established and provides a model for the reactivity of the title compound. commonorganicchemistry.comresearchgate.netkoreascience.kr The reaction proceeds in a stepwise manner. First, one equivalent of an amine reacts with CDI to form an imidazole-N-carboxamide intermediate. This intermediate is then attacked by a second equivalent of amine to yield the urea and two equivalents of imidazole. researchgate.net The reaction can be influenced by the nature of the amine and the reaction conditions. koreascience.kr

    Similarly, carbamate formation occurs when the imidazole-N-carboxamide intermediate reacts with an alcohol. nih.govacs.orgnih.gov The rate of this reaction is dependent on the nucleophilicity of the alcohol and can be catalyzed by bases. Studies on cyclization-activated prodrugs involving basic carbamates have shown that the generation of the active drug follows first-order kinetics, with the rate being dependent on the structure of the carbamate. nih.gov

    Advanced Mechanistic Hypotheses and Elucidation Techniques

    The reactivity of this compound is governed by the interplay of its pyrrolidine (B122466) and imidazole moieties. Advanced mechanistic studies aim to unravel the intricate pathways of its reactions, particularly in acyl transfer processes.

    A key aspect of the reactivity of the pyrrolidine component of this compound involves the potential formation of iminium ion intermediates. While direct studies on the iminium ion formation from this compound are not extensively documented, computational studies on related pyrrolidine-derived compounds provide significant insights into their stability and activation. acs.orgnih.govacs.orgub.eduresearchgate.net

    Iminium ions are crucial intermediates in various organic reactions, often formed by the reaction of a secondary amine, such as pyrrolidine, with a carbonyl compound in the presence of an acid catalyst. acs.orglibretexts.orglibretexts.orgchemistrysteps.com In the context of this compound, the pyrrolidine nitrogen is part of an amide linkage. However, under certain reaction conditions, particularly in the presence of electrophiles or during specific transformations, the involvement of species with iminium-like character can be hypothesized.

    Computational studies, primarily using Density Functional Theory (DFT), have been employed to assess the relative stability of a wide range of pyrrolidine-derived iminium ions. acs.orgnih.govacs.orgub.eduresearchgate.net These studies reveal that the stability of the iminium ion is influenced by factors such as conjugation and the electronic nature of substituents. acs.orgnih.gov For instance, conjugation with a double bond can stabilize an iminium ion by approximately 3.5 kcal/mol. nih.gov

    The activation of the pyrrolidine moiety can be conceptualized through its potential to engage in reactions that proceed via an iminium ion-like transition state. While the amide bond in this compound is generally stable, its reactivity can be enhanced under specific catalytic conditions.

    Table 1: Calculated Relative Stability of Representative Pyrrolidine-Derived Iminium Ions in Polar Solvents

    Pyrrolidine DerivativeRelative Stability (kcal/mol)
    O-tert-butyldiphenylsilylprolinolMost Stable
    Pyrrolidine
    O-methylprolinol
    2-tert-butylpyrrolidine
    Jørgensen-Hayashi catalyst
    2-tritylpyrrolidine
    N,N-dimethylprolinamide
    Trimethylsilyl prolinate
    3-triflamidopyrrolidine
    Methyl prolinate
    MacMillan-1 catalyst
    MacMillan-2 catalystLeast Stable
    Data derived from computational studies on the exchange of propenal between two secondary amines. researchgate.net

    The solvent environment plays a pivotal role in dictating the reaction pathways and kinetics of reactions involving this compound, particularly in acyl transfer reactions where the imidazole moiety is the leaving group. The choice of solvent can influence the stability of reactants, transition states, and intermediates, thereby altering the reaction rate and mechanism. researchgate.net

    N-acylimidazoles are known to be effective acylating agents, and their reactivity is sensitive to the surrounding medium. nih.govnih.gov In acyl transfer reactions, such as aminolysis or hydrolysis, the mechanism can shift from a concerted to a stepwise pathway involving a tetrahedral intermediate, depending on the solvent polarity and hydrogen-bonding capabilities. researchgate.net

    For instance, in the aminolysis of related acyl-transfer agents, polar aprotic solvents can accelerate the reaction by stabilizing charged intermediates. researchgate.net Conversely, protic solvents can participate in hydrogen bonding, which can either stabilize or destabilize the transition state depending on the specific interactions. The hydrolysis of acylimidazoles, a competing reaction pathway, is also significantly influenced by the solvent and the presence of acidic or basic additives. cdnsciencepub.comcdnsciencepub.comacs.orgacs.org

    Additives can further modulate the reactivity of this compound. For example, in peptide synthesis, imidazole itself can act as a catalyst for acyl transfer reactions. kyoto-u.ac.jp The presence of acids or bases can catalyze the formation of tetrahedral intermediates and facilitate the departure of the imidazole leaving group. libretexts.org In some synthetic protocols, catalyst- and solvent-free conditions have been developed for the aminolysis of related activated amides, highlighting the intrinsic reactivity of these systems under specific conditions. rsc.org

    Table 2: Illustrative Solvent Effects on the Aminolysis of Activated Esters

    SolventRelative Rate
    Acetonitrile1.0
    Dichloromethane0.3
    Tetrahydrofuran0.1
    Toluene0.05
    This table provides a generalized illustration of solvent effects on aminolysis reactions and is not specific to this compound.

    Strategic Applications of 1 Pyrrolidine 1 Carbonyl 1h Imidazole in Complex Organic Synthesis

    Utility as a Versatile Acylating and Coupling Reagent

    1-(Pyrrolidine-1-carbonyl)-1H-imidazole is a derivative of carbonyldiimidazole (CDI), a well-established coupling reagent. The presence of the pyrrolidine (B122466) moiety modulates the reactivity of the acyl imidazole (B134444) intermediate, offering distinct advantages in various synthetic transformations. The general mechanism of acylation involves the activation of a carboxylic acid to form a highly reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester, with the imidazole serving as an excellent leaving group.

    The pyrrolidine group can influence the steric and electronic properties of the reagent, which can, in turn, affect the selectivity and efficiency of the acylation reaction. This makes this compound a valuable tool for the chemoselective and regioselective modification of complex molecules.

    The formation of the amide bond is a cornerstone of organic and medicinal chemistry. This compound serves as an effective reagent for the synthesis of amides from a wide array of amine substrates, including primary and secondary aliphatic and aromatic amines. The reaction proceeds through an acyl-imidazole intermediate, which readily reacts with the amine nucleophile.

    A notable feature of this reagent is its high selectivity for primary amines, even in the presence of secondary and tertiary amine functionalities. This selectivity is attributed to the steric hindrance around the activated carbonyl group, which favors the approach of the less sterically demanding primary amine. This property is particularly advantageous in the synthesis of complex molecules possessing multiple amine groups of differing reactivity.

    Amine SubstrateProductReaction ConditionsYield (%)
    Aniline (B41778)N-Phenylpyrrolidine-1-carboxamideEthyl acetate, room temperatureHigh
    BenzylamineN-Benzylpyrrolidine-1-carboxamideEthyl acetate, room temperatureHigh
    DiethylamineN,N-Diethylpyrrolidine-1-carboxamideEthyl acetate, elevated temperatureModerate
    Piperidine (B6355638)1-(Piperidin-1-yl)pyrrolidin-1-oneEthyl acetate, elevated temperatureModerate

    This table presents hypothetical data based on the known reactivity of similar acylating agents and is for illustrative purposes.

    The esterification of sterically hindered alcohols, particularly tertiary alcohols, presents a significant challenge in organic synthesis due to the steric congestion around the hydroxyl group, which impedes the approach of acylating agents. Traditional methods often require harsh reaction conditions or highly reactive and often unselective reagents.

    The use of N-acylimidazole derivatives, such as this compound, offers a milder and more selective approach to this transformation. The imidazole moiety can act as a nucleophilic catalyst, activating the acylating agent and facilitating the esterification of even highly hindered alcohols. For instance, 1-methylimidazole has been shown to be an excellent catalyst for the acylation of sterically hindered alcohols. jlu.edu.cnresearchgate.net This suggests that the imidazole core of this compound plays a crucial role in its ability to promote such challenging esterifications. The reaction is believed to proceed through the formation of a highly reactive N-acylimidazolium ion pair, which is then attacked by the sterically hindered alcohol.

    Alcohol SubstrateAcylating AgentProductCatalystYield (%)
    tert-ButanolAcetic Anhydridetert-Butyl acetate1-Methylimidazole95
    LinaloolBenzoyl ChlorideLinalyl benzoate1-Methylimidazole92
    1-AdamantanolAcetic Anhydride1-Adamantyl acetate1-Methylimidazole90

    Data from a study on 1-methylimidazole catalyzed acylation of sterically hindered alcohols, demonstrating the potential utility of imidazole-based reagents in this context. jlu.edu.cn

    The selective modification of one functional group in the presence of others is a critical aspect of complex molecule synthesis. This compound can exhibit remarkable regioselectivity in the acylation of polyfunctional substrates, such as diols and polyols. This selectivity is often governed by a combination of steric and electronic factors, as well as the potential for intramolecular hydrogen bonding to direct the acylating agent to a specific hydroxyl group.

    Imidazole-based nucleophilic catalysts have been shown to direct the acylation of amphiphilic diols towards the more apolar hydroxyl group. nih.govnih.gov This directing effect is attributed to the mechanism of catalysis, which involves the formation of an acylimidazolium intermediate. This principle can be extended to the use of this compound for the selective functionalization of complex polyol-containing natural products and synthetic intermediates, allowing for precise control over the acylation site.

    Polyfunctional SubstrateAcylating AgentMajor ProductSelectivity (major:minor)
    1,4-ButanediolBenzoyl Chloride4-Hydroxybutyl benzoateHigh
    (±)-PropranololAcetic AnhydrideO-AcetylpropranololHigh (O-acylation vs. N-acylation)
    Methyl α-D-glucopyranosideBenzoyl CyanideMethyl 6-O-benzoyl-α-D-glucopyranosideGood (primary vs. secondary OH)

    This table presents hypothetical data based on established principles of regioselective acylation and is for illustrative purposes.

    Role in the Synthesis of Heterocyclic Compounds

    Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable building block and reagent in the synthesis of various heterocyclic systems, particularly substituted imidazoles and pyrrolidine-containing scaffolds.

    N-acylimidazoles are versatile intermediates in the synthesis of a wide range of substituted imidazole derivatives. nih.govnih.gov this compound can be envisioned as a precursor to other functionalized imidazoles through several synthetic strategies.

    One approach involves the reaction of the acyl-imidazole with a strong base to generate an N-heterocyclic carbene (NHC) precursor, which can then be trapped with various electrophiles to introduce substituents at the C2 position of the imidazole ring. Alternatively, the carbonyl group can be transformed through reactions such as reduction or addition of organometallic reagents, followed by further manipulation of the resulting functional group to afford a variety of substituted imidazoles. The pyrrolidine moiety can be retained or cleaved during these transformations, depending on the reaction conditions and the desired final product.

    Starting MaterialReagent(s)Product
    This compound1. Strong Base; 2. Electrophile (e.g., R-X)2-Substituted-1-(pyrrolidine-1-carbonyl)-1H-imidazole
    This compound1. Grignard Reagent (R-MgBr); 2. Oxidation2-Substituted-1H-imidazole
    This compound1. Reducing Agent (e.g., LiAlH4)1-(Pyrrolidin-1-ylmethyl)-1H-imidazole

    This table presents potential synthetic transformations based on known reactivity of N-acylimidazoles.

    The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.govresearchgate.netresearchgate.net While direct evidence for the use of this compound in the de novo synthesis of pyrrolidine rings is not extensively documented, its structure suggests potential applications in the construction of more complex pyrrolidine-containing frameworks.

    The acyl-imidazole moiety can act as a handle for introducing the pyrrolidine ring onto other molecules. For example, it could be used to acylate a substrate that subsequently undergoes an intramolecular cyclization to form a pyrrolidine-fused heterocycle. nih.gov Furthermore, the carbonyl group could participate in cascade reactions, where an initial intermolecular reaction is followed by an intramolecular cyclization to construct the pyrrolidine ring. researchgate.net The development of such novel synthetic methodologies would further expand the utility of this compound in the synthesis of complex, biologically relevant molecules. mersin.edu.tr

    Reaction TypeSubstratesProduct
    Intramolecular CyclizationSubstrate with a nucleophilic group and a leaving groupPyrrolidine-fused heterocycle
    Cascade ReactionYne-enone and an imineSpiro[pyrrolidine-3,2'-oxindole] derivative
    Multicomponent ReactionAldehyde, amine, and a Michael acceptorHighly substituted pyrrolidine

    This table illustrates general strategies for the synthesis of pyrrolidine scaffolds where a reagent like this compound could potentially be employed.

    Synergistic Ring System Assembly (e.g., Pyrrolidino-Imidazoles)

    No research data was identified that describes the use of this compound as a reagent or precursor for the synergistic assembly of fused or linked ring systems, such as pyrrolidino-imidazoles.

    Computational and Theoretical Investigations of 1 Pyrrolidine 1 Carbonyl 1h Imidazole

    Quantum Chemical Characterization of Electronic Structure

    Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational techniques provide insights into the electronic structure, stability, and reactivity of chemical compounds.

    Density Functional Theory (DFT) for Molecular Geometry and Stability

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost.

    A DFT study of 1-(pyrrolidine-1-carbonyl)-1H-imidazole would typically begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the most stable conformation of the molecule. The resulting data would include bond lengths, bond angles, and dihedral angles.

    Furthermore, frequency calculations are performed at the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which are crucial for understanding the molecule's stability.

    Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

    ParameterBond/AngleCalculated Value (Example)
    Bond LengthC=O1.23 Å
    Bond LengthC-N (amide)1.38 Å
    Bond LengthN-C (imidazole)1.35 Å
    Bond AngleO=C-N121.5°
    Dihedral AngleC-N-C=O178.2°

    Note: The values in this table are illustrative examples and not based on actual published research for this specific molecule.

    HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

    Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, the region of the molecule where the HOMO is localized is prone to electrophilic attack, while the LUMO's location indicates a site for nucleophilic attack.

    Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

    ParameterEnergy (eV)
    HOMO Energy-6.5
    LUMO Energy-0.8
    HOMO-LUMO Gap5.7

    Note: The values in this table are illustrative examples and not based on actual published research for this specific molecule.

    Electrostatic Potential Surface Mapping and Reactive Site Prediction

    A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

    For this compound, an MESP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors. The imidazole (B134444) ring would also exhibit distinct regions of positive and negative potential, guiding intermolecular interactions. MESP analysis is a valuable tool for predicting non-covalent interactions and the initial steps of a chemical reaction. nih.gov

    In Silico Modeling of Reactivity and Selectivity

    Computational modeling can also be employed to predict the course of chemical reactions involving a molecule, providing insights that can be difficult to obtain experimentally.

    Transition State Characterization and Activation Energy Calculations

    To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

    The activation energy (Ea) is the energy difference between the reactants and the transition state. A high activation energy indicates a slow reaction, while a low activation energy suggests a faster reaction. These calculations are crucial for predicting reaction rates and understanding the feasibility of a proposed reaction mechanism.

    Prediction of Regioselectivity and Stereoselectivity

    Many chemical reactions can yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

    Computational modeling can predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major product. This predictive capability is invaluable in synthetic chemistry for designing reactions that yield the desired product with high selectivity.

    Solvent Continuum Models in Reaction Energetics

    There is no specific information available in the searched literature regarding the application of solvent continuum models to the reaction energetics of this compound. In computational chemistry, these models are crucial for understanding how a solvent environment influences the energy of a reaction in a solution.

    Spectroscopic Property Prediction and Correlation

    The prediction of spectroscopic properties through computational means provides valuable insight for identifying and characterizing chemical structures.

    Theoretical Prediction of Vibrational Frequencies

    No data was found on the theoretical prediction of the vibrational frequencies for this compound. This type of analysis, typically performed using methods like DFT, helps in the interpretation of experimental infrared (IR) and Raman spectra.

    Computational NMR Chemical Shift Calculation and Validation

    Specific computational NMR chemical shift calculations for this compound are not available in the reviewed literature. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. Comparisons of calculated shifts with experimental data are essential for validating the computational model. For related imidazole derivatives, studies have been conducted to correlate experimental chemical shifts with calculated isotropic shielding constants using both HF and DFT methods with various basis sets. Such analyses help in assessing the performance of different computational approaches for predicting NMR spectra.

    Advanced Functionalization, Derivatization, and Chemical Modifications of the 1 Pyrrolidine 1 Carbonyl 1h Imidazole Scaffold

    Modification of the Imidazole (B134444) Ring System

    The imidazole ring within the 1-(pyrrolidine-1-carbonyl)-1H-imidazole structure is amenable to various modifications, including N-alkylation, quaternization, and substitution reactions on its carbon atoms.

    N-Alkylation and Quaternization Strategies

    The nitrogen atoms of the imidazole ring can be readily alkylated. researchgate.net The N1-substituted alkyl imidazole compound is an important chemical intermediate with wide applications. google.com Traditional methods for N-alkylation often involve the use of alkyl halides. google.com More environmentally friendly approaches utilize dialkyl carbonates as alkylating agents, which react with imidazoles to produce N-alkyl- and N-(hydroxyalkyl)imidazoles in high yields. researchgate.net The reaction conditions for these methods are generally mild. google.com

    Quaternization of the imidazole ring leads to the formation of imidazolium (B1220033) salts. A common method involves the reaction of an N,N'-carbonyldiimidazole (CDI) with a secondary amine, followed by alkylation, typically with iodomethane. nih.gov This process results in the formation of stable carbamoyl (B1232498) imidazolium salts that can be stored for extended periods. nih.gov

    Substitution Reactions on the Imidazole Core

    The imidazole core can undergo various substitution reactions, including halogenation, nitration, and acylation. youtube.com For instance, imidazoles can be selectively monobrominated at specific positions using reagents like N-bromosuccinimide (NBS). youtube.com Nitration of the imidazole ring has also been reported. youtube.com Acylation can be achieved through lithiation of the imidazole followed by treatment with an appropriate electrophile, such as an acyl chloride. youtube.com These substitution reactions allow for the introduction of a wide range of functional groups onto the imidazole ring, further diversifying the chemical space accessible from the this compound scaffold. rsc.orgresearchgate.net

    Derivatization of the Pyrrolidine (B122466) Moiety

    The pyrrolidine ring, a prevalent structure in many natural and synthetic biologically active compounds, offers numerous possibilities for derivatization. nih.govmappingignorance.org

    Functional Group Interconversions on the Pyrrolidine Ring

    The pyrrolidine ring can be sourced from proline and its derivatives, which provide a chiral starting point for synthesizing various functionalized pyrrolidines. nih.gov Functional group interconversions on the pyrrolidine ring are a key strategy for creating diverse derivatives. For example, the hydroxyl group in 4-hydroxyproline (B1632879) can be converted to other functionalities. nih.gov Deoxyfluorinating reagents can induce transformations of α-hydroxyphosphonates derived from proline, leading to fluorinated piperidine (B6355638) and pyrrolidine derivatives. rsc.org The oxidation of a proline side chain can lead to the formation of a pyrrole (B145914) ring, a key intermediate in the biosynthesis of numerous natural products. researchgate.net

    Stereochemical Diversification of Pyrrolidine Substituents

    The stereochemistry of substituents on the pyrrolidine ring plays a crucial role in the biological activity of many compounds. mappingignorance.org The inherent chirality of proline and its derivatives is often used to control the stereochemistry of the final products. nih.gov Asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines, capable of creating up to four new contiguous stereocenters. mappingignorance.org The introduction of fluorine atoms can significantly influence the stereochemical behavior and conformational stability of the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org For instance, selective fluorination of the pyrrolidine ring in proline motifs can induce significant conformational changes. beilstein-journals.org

    Comparative Analysis and Rational Reagent Design Principles

    Performance Comparison with Established N-Acylating Agents

    The efficacy of an acylating agent is determined by its reactivity, selectivity, and stability. The performance of 1-(pyrrolidine-1-carbonyl)-1H-imidazole is best understood through direct comparison with widely used reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI).

    N-acylimidazoles are a class of reactive heterocyclic amides, or azolides, that are significantly more susceptible to nucleophilic attack than typical amides. nih.gov This heightened reactivity stems from the nature of the imidazole (B134444) leaving group. The reactivity of these agents can be finely tuned by altering the substituents on the acyl group or the imidazole ring. kyoto-u.ac.jp

    In 1,1'-carbonyldiimidazole (CDI), the carbonyl group is bonded to two imidazole rings. Imidazole itself is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making CDI a potent acylating agent. When one imidazole ring is replaced by a pyrrolidine (B122466) ring, as in this compound, the electronic properties of the reagent are substantially altered. The nitrogen atom of the pyrrolidine ring is an electron-donating group, which delocalizes its lone pair into the carbonyl group. masterorganicchemistry.comsaskoer.ca This resonance donation reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and rendering the reagent less reactive than CDI.

    The stability of N-acylimidazoles is also a critical factor. While highly reactive agents are often desired, excessive reactivity can lead to instability, particularly towards hydrolysis. nih.govresearchgate.net Studies on N-acylimidazoles show that their stability can be modulated; for instance, sterically hindered N-acylimidazoles exhibit greater stability against nucleophiles. nih.gov The pyrrolidine substituent, while primarily an electronic modulator, also contributes sterically, influencing the reagent's stability profile compared to the less hindered CDI. The hydrolysis rates of N-acylimidazoles are pH-dependent, and the introduction of different substituents can alter this dependency. researchgate.net

    Table 1: Comparative Reactivity of N-Acylating Agents

    Reagent Substituent Effect on Carbonyl Expected Relative Reactivity Key Characteristics
    1,1′-Carbonyldiimidazole (CDI) Two electron-withdrawing imidazole rings High Highly reactive, sensitive to moisture. acs.org
    This compound One electron-donating pyrrolidine ring, one electron-withdrawing imidazole ring Moderate Less reactive than CDI, potentially more stable and selective.
    Acyl Chlorides Electron-withdrawing chloride Very High Extremely reactive, often requiring careful handling and non-aqueous conditions. youtube.com

    Chemoselectivity—the preferential reaction of a reagent with one functional group in the presence of others—is a cornerstone of modern organic synthesis. nih.govtaylorandfrancis.com The challenge of selectively acylating one nucleophile over another, such as an amine in the presence of a hydroxyl group, is a common synthetic problem. nih.gov

    The reactivity of an acylating agent is intrinsically linked to its chemoselectivity. Highly reactive reagents like acyl chlorides often exhibit poor selectivity, reacting with multiple nucleophilic groups. Less reactive agents, such as this compound, can offer superior chemoselectivity. This allows for targeted acylations without the need for extensive use of protecting groups. nih.govyoutube.com

    For instance, in the acylation of molecules containing both amino and hydroxyl groups, the innate nucleophilicity generally favors N-acylation. nih.gov However, the selectivity can be modulated by the reagent and reaction conditions. The reduced reactivity of this compound could potentially allow for finer discrimination between nucleophiles of similar reactivity. In the context of RNA modification, acylimidazoles have been shown to react almost exclusively at 2′-OH groups, demonstrating high functional group tolerance in a complex polyfunctional molecule. nih.gov

    Table 2: Predicted Functional Group Tolerance of this compound

    Functional Group Expected Reactivity Rationale
    Primary Amines High Strong nucleophiles that readily react with N-acylimidazoles. mnstate.edu
    Secondary Amines High to Moderate Generally good nucleophiles, though reactivity can be attenuated by steric bulk. youtube.com
    Alcohols Moderate to Low Less nucleophilic than amines; reaction often requires activation or more forcing conditions.
    Phenols Moderate More acidic and nucleophilic than aliphatic alcohols.
    Thiols High Highly nucleophilic and readily acylated.

    Structure-Reactivity Relationships and Reagent Design

    The performance of this compound is a direct consequence of its molecular structure. Understanding these relationships allows for the rational design of new reagents with tailored properties. nih.gov

    The substitution of an imidazole group in CDI with a pyrrolidine ring has profound electronic and steric consequences.

    Electronic Effects: The nitrogen atom in pyrrolidine is sp³-hybridized and part of a secondary amine integrated into an amide structure. This nitrogen is a potent electron-donating group through resonance, pushing electron density into the carbonyl π-system. masterorganicchemistry.com This effect, known as nN to π*C=O resonance, reduces the electrophilicity of the carbonyl carbon, making the reagent less susceptible to nucleophilic attack compared to CDI or acyl chlorides. nih.govsaskoer.ca This decreased reactivity often translates to increased stability and selectivity.

    Steric Effects: The five-membered pyrrolidine ring introduces more steric bulk around the reaction center than a planar imidazole ring. While not as bulky as some other substituents, this steric hindrance can influence the rate of reaction by impeding the approach of a nucleophile to the carbonyl carbon. ncert.nic.in In some cases, however, severe steric hindrance can twist the amide bond, disrupting the stabilizing resonance and paradoxically increasing reactivity. nih.govcancer.gov For the relatively planar pyrrolidine amide, the primary steric effect is likely a modest decrease in reaction rate.

    Table 3: Influence of Amine Substituent on Acylating Agent Properties

    Amine Substituent Electronic Effect Steric Hindrance Impact on Reactivity
    Pyrrolidine Strong electron-donating Moderate Decreased
    Piperidine (B6355638) Strong electron-donating Moderate Decreased
    Diethylamine Strong electron-donating Moderate-High Decreased
    Morpholine (B109124) Weaker electron-donating (due to oxygen) Moderate Less decreased than pyrrolidine

    The principles of rational reagent design aim to create molecules with optimized properties for specific applications, balancing reactivity, stability, and selectivity. nih.govacs.org this compound can be viewed as a product of such design, where the goal is to create a milder, more selective alternative to highly reactive agents.

    The "tunability" of N-acylimidazole reagents is a key advantage. kyoto-u.ac.jp By systematically varying the amine component (the "pyrrolidine" part of the molecule), one can modulate the reagent's electronic and steric profile to achieve a desired level of acylating power.

    Tuning for Reactivity: To increase reactivity, one could replace the pyrrolidine with a less electron-donating or even an electron-withdrawing group. For example, using a morpholine substituent would slightly increase reactivity due to the electron-withdrawing inductive effect of the morpholine oxygen.

    Tuning for Selectivity: Achieving high selectivity often requires a less reactive reagent. acs.org The pyrrolidine substituent provides a moderate level of deactivation compared to CDI, which is beneficial for differentiating between various nucleophiles. Further "detuning" could be achieved by using more sterically hindered secondary amines.

    Balancing Stability and Potency: The ultimate goal is a reagent that is stable enough for convenient handling and storage but potent enough to effect the desired transformation efficiently. The structure of this compound represents a specific compromise in this balance, offering a useful tool for scenarios where harsher reagents like acyl chlorides or CDI might lead to side reactions or decomposition of sensitive substrates. researchgate.net

    Future Directions and Emerging Research Opportunities for 1 Pyrrolidine 1 Carbonyl 1h Imidazole

    Development of Sustainable Synthetic Methodologies (Green Chemistry)

    The principles of green chemistry are increasingly pivotal in the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For 1-(pyrrolidine-1-carbonyl)-1H-imidazole, future research will likely focus on developing more environmentally benign synthetic routes.

    Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and solvents. For instance, the synthesis of related imidazole (B134444) compounds can involve reagents like phosgene, which is highly toxic. chemicalbook.com Green chemistry seeks to replace such hazardous substances with safer alternatives. Research into alternative activating agents for the carbonyl group, such as triphosgene, which is a safer solid substitute for phosgene, is a step in this direction. chemicalbook.com

    Future sustainable methodologies could include:

    Catalytic Approaches: Utilizing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. The development of novel catalysts for the formation of the amide bond between pyrrolidine (B122466) and the imidazole carbonyl moiety is a key area of interest.

    Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a crucial aspect of green chemistry. rsc.org The synthesis of related imidazolium (B1220033) and pyrrolidinium (B1226570) ionic liquids has been explored, highlighting the potential for cleaner reaction media. rsc.org

    Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. nih.gov Reactions with high atom economy, such as certain cycloadditions or multicomponent reactions, could be explored for the synthesis of this compound and its analogs. beilstein-journals.orgnih.gov

    Energy Efficiency: Employing alternative energy sources like microwave or ultrasonic irradiation can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

    Exploration of Novel Catalytic Functions and Applications

    The pyrrolidine and imidazole moieties are both well-established pharmacophores and have been independently utilized in the design of organocatalysts. The combination of these two scaffolds in this compound presents exciting opportunities for the development of novel catalysts.

    Chiral pyrrolidines are prominent organocatalysts, capable of promoting various enantioselective transformations. nih.gov The imidazole ring, with its basic nitrogen atoms, can also participate in catalytic cycles, for example, by acting as a proton shuttle or a nucleophilic catalyst. The synergistic action of both moieties within the same molecule could lead to catalysts with unique reactivity and selectivity.

    Future research in this area may focus on:

    Asymmetric Catalysis: Designing chiral derivatives of this compound for use in asymmetric synthesis. These could be applied to reactions such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, where chiral pyrrolidine-based catalysts have already shown promise. nih.gov

    Multifunctional Catalysis: Exploring the potential of these compounds to act as bifunctional or multifunctional catalysts, where both the pyrrolidine and imidazole rings participate in activating the substrates.

    Biomimetic Catalysis: The imidazole ring is a key component of the amino acid histidine, which plays a crucial role in the active sites of many enzymes. Investigating this compound derivatives as enzyme mimics could lead to the development of highly efficient and selective catalysts for a range of biochemical transformations.

    Integration with Automated Synthesis and High-Throughput Experimentation

    The rapid discovery and optimization of new chemical entities heavily rely on automated synthesis and high-throughput experimentation (HTE). These technologies allow for the rapid preparation and screening of large libraries of compounds, significantly accelerating the research and development process. researchgate.netnih.govprf.org

    The integration of this compound synthesis and application with these automated platforms is a promising future direction. This would enable:

    Library Synthesis: The automated synthesis of a diverse library of this compound analogs with various substituents on both the pyrrolidine and imidazole rings. This can be achieved using robotic liquid handlers and miniaturized reaction formats. nih.gov

    High-Throughput Screening: The rapid screening of these libraries for desired properties, such as catalytic activity, biological activity, or material properties, using techniques like mass spectrometry and fluorescence-based assays. researchgate.netnih.gov

    Data-Driven Discovery: The large datasets generated from HTE can be analyzed using machine learning algorithms to identify structure-activity relationships (SAR) and guide the design of new, improved compounds. researchgate.net

    Table 1: Key Aspects of Integrating this compound with Automated Platforms

    FeatureDescriptionPotential Impact
    Automated Synthesis Robotic systems for parallel synthesis of compound libraries. nih.govRapid generation of chemical diversity.
    High-Throughput Screening Rapid screening of thousands of compounds for activity. researchgate.netnih.govAccelerated discovery of hits and leads.
    Miniaturization Use of nano- to microscale reaction volumes. nih.govReduced consumption of reagents and waste.
    Data Analysis Application of computational tools for SAR analysis. researchgate.netMore efficient and targeted compound design.

    Theoretical Advancements in Predicting Reactivity and Designing Analogs

    Computational chemistry and theoretical modeling are indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, stability, and reactivity of molecules. beilstein-journals.org

    For this compound, theoretical studies can be employed to:

    Predict Reactivity: Calculate reaction energy barriers and transition state geometries to predict the most favorable reaction pathways for its synthesis and its participation in catalytic cycles. beilstein-journals.org

    Design Analogs: In silico design of new analogs with tailored electronic and steric properties to enhance their catalytic performance or other desired characteristics.

    Understand Reaction Mechanisms: Elucidate the detailed mechanisms of reactions involving this compound, providing a rational basis for catalyst optimization.

    By combining theoretical predictions with experimental validation, researchers can significantly streamline the process of developing novel and efficient applications for this compound and its derivatives.

    Q & A

    Q. What are the standard synthetic routes for 1-(pyrrolidine-1-carbonyl)-1H-imidazole derivatives?

    Methodological Answer: Synthesis typically involves coupling pyrrolidine carbonyl groups to the imidazole core. A common approach uses palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl substituents. For example, Pd-catalyzed regioselective C–H functionalization enables late-stage diversification of imidazole derivatives, as demonstrated in the synthesis of biphenyl- and trifluoromethyl-substituted analogs . Copper-mediated Ullmann-type coupling is also employed, where halo-nitrobenzene reacts with imidazole derivatives under argon with K₂CO₃ and CuI as catalysts . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for yield and regioselectivity.

    Q. How are spectroscopic and analytical techniques applied to characterize these compounds?

    Methodological Answer: Nuclear Magnetic Resonance (NMR) is pivotal for structural elucidation. For instance, ¹H and ¹³C NMR spectra resolve substituent positions on the imidazole ring, such as distinguishing between C-2 and C-4 substitutions based on chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) . Elemental analysis validates purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation). Melting points (e.g., 135–168°C for biphenyl derivatives) and chromatographic retention times further confirm compound identity .

    Advanced Research Questions

    Q. How can QSAR models guide the design of imidazole analogs with enhanced bioactivity?

    Methodological Answer: Comparative Molecular Similarity Indices Analysis (CoMSIA) models correlate structural features with biological activity. For example, a CoMSIA study on 44 imidazole derivatives used pED₅₀ values (reciprocal log of ED₅₀ in MES tests) to identify steric, electrostatic, and hydrophobic drivers of antiepileptic activity . Key findings:

    • Steric bulk at the N-1 position enhances potency.
    • Hydrophobic substituents (e.g., naphthyl) improve blood-brain barrier penetration.
    • Electron-withdrawing groups at C-4 reduce toxicity.
      Researchers should validate models using test sets (e.g., 10 compounds in a 4:1 training:test ratio) and refine substituent libraries based on contour maps .

    Q. What strategies address stereochemical challenges in synthesizing chiral imidazole derivatives?

    Methodological Answer: Chiral resolution or asymmetric catalysis is critical for enantiomerically pure compounds. For example, (S)-bifonazole derivatives require stereoselective coupling of biphenylmethyl groups to the imidazole core. Techniques include:

    • Chiral HPLC to separate enantiomers.
    • Asymmetric alkylation using chiral auxiliaries (e.g., oxazolidinones).
    • Stereospecific catalysts (e.g., Pd with chiral ligands) for C–H activation .
      Stereochemical integrity must be confirmed via circular dichroism (CD) or X-ray crystallography.

    Q. How can researchers resolve contradictions in reported biological activity data for imidazole analogs?

    Methodological Answer: Discrepancies often arise from assay variability or structural nuances. To mitigate:

    • Standardize assays : Use consistent models (e.g., MES test for anticonvulsants vs. rotarod for toxicity) .
    • Control substituent effects : Compare analogs with single structural variations (e.g., 4-trifluoromethyl vs. 4-methoxyphenyl) to isolate bioactivity drivers .
    • Validate in silico : Molecular docking (e.g., EGFR inhibition studies) can reconcile conflicting in vitro/in vivo results by predicting binding modes .

    Q. What computational methods predict biological targets and pharmacokinetic properties of imidazole derivatives?

    Methodological Answer:

    • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., GLP1 receptor or EGFR kinase). For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed high binding affinity (-9.2 kcal/mol) to EGFR via hydrophobic and π-π interactions .
    • ADMET prediction : SwissADME or pkCSM estimates bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and hepatotoxicity (CYP450 inhibition). Substituents like trifluoromethyl groups often improve metabolic stability .

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